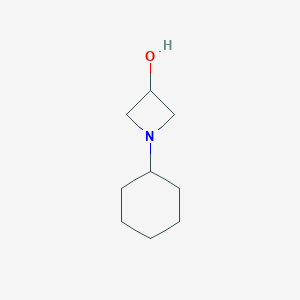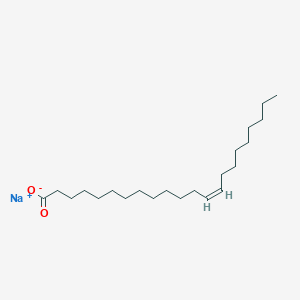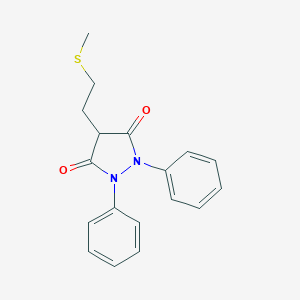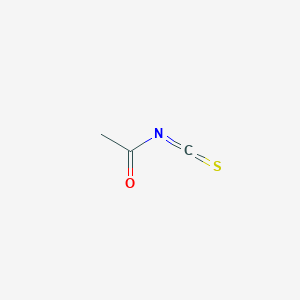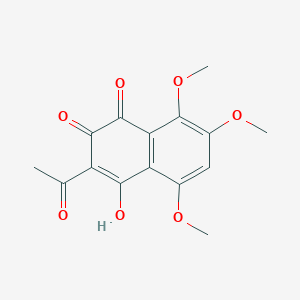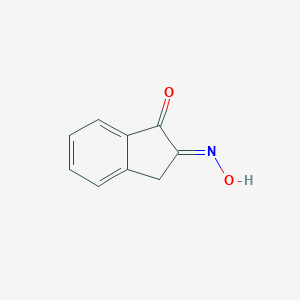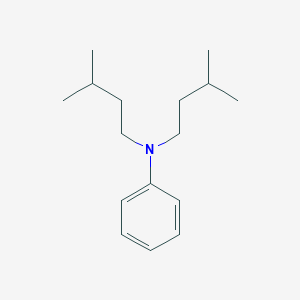
N,N-Diisopentylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diisopentylaniline (DIPA) is a chemical compound that belongs to the class of secondary amines. It is widely used in scientific research due to its unique properties and applications. DIPA is synthesized through a multi-step process, which involves the reaction of aniline with isovaleraldehyde. The resulting compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用机制
The mechanism of action of N,N-Diisopentylaniline is not fully understood, but it is believed to involve the formation of a Schiff base with aldehydes or ketones. This reaction can lead to the formation of imines, which are important intermediates in organic synthesis. N,N-Diisopentylaniline has also been shown to act as a nucleophile in certain reactions, such as the Michael addition.
生化和生理效应
N,N-Diisopentylaniline has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not classified as a carcinogen or mutagen. N,N-Diisopentylaniline has also been shown to have low acute toxicity in animal studies.
实验室实验的优点和局限性
N,N-Diisopentylaniline has several advantages for lab experiments, including its high purity, stability, and low toxicity. It is also readily available and relatively inexpensive. However, N,N-Diisopentylaniline has some limitations, including its limited solubility in water and its potential to form Schiff bases with other compounds in the reaction mixture.
未来方向
There are several future directions for research on N,N-Diisopentylaniline. One area of interest is the development of new synthetic methods for N,N-Diisopentylaniline and its derivatives. Another area of interest is the study of N,N-Diisopentylaniline as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, the use of N,N-Diisopentylaniline in catalysis and material science is an area of ongoing research.
合成方法
The synthesis of N,N-Diisopentylaniline involves the reaction of aniline with isovaleraldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization. The yield of N,N-Diisopentylaniline can be improved by optimizing the reaction conditions, such as the temperature, pressure, and reaction time.
科学研究应用
N,N-Diisopentylaniline is widely used in scientific research due to its unique properties and applications. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a stabilizer in polymerization reactions. N,N-Diisopentylaniline has also been studied for its potential use as a corrosion inhibitor, a surfactant, and a dye intermediate.
属性
CAS 编号 |
14426-16-5 |
|---|---|
产品名称 |
N,N-Diisopentylaniline |
分子式 |
C16H27N |
分子量 |
233.39 g/mol |
IUPAC 名称 |
N,N-bis(3-methylbutyl)aniline |
InChI |
InChI=1S/C16H27N/c1-14(2)10-12-17(13-11-15(3)4)16-8-6-5-7-9-16/h5-9,14-15H,10-13H2,1-4H3 |
InChI 键 |
CIBZNPRJGQNSEV-UHFFFAOYSA-N |
SMILES |
CC(C)CCN(CCC(C)C)C1=CC=CC=C1 |
规范 SMILES |
CC(C)CCN(CCC(C)C)C1=CC=CC=C1 |
其他 CAS 编号 |
14426-16-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



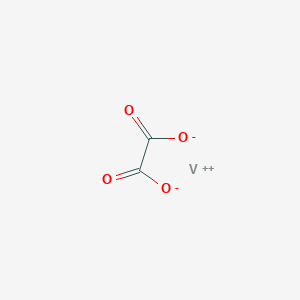
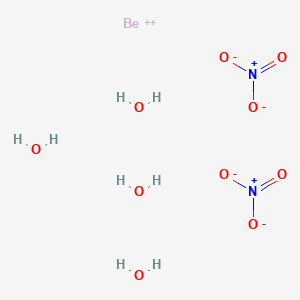
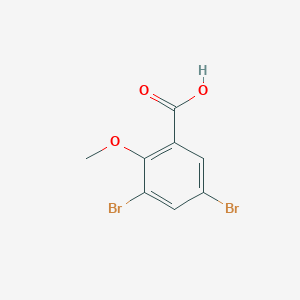
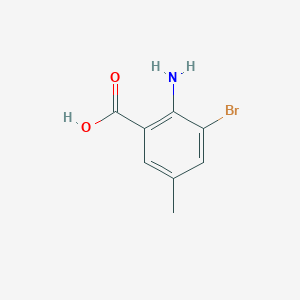
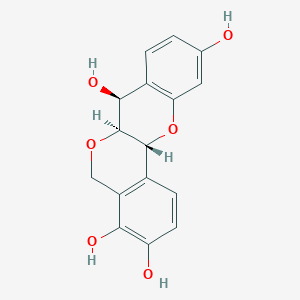


![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)
